4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog with the molecular formula C9H12FN3O4 and a molecular weight of 245.21 g/mol . This compound is known for its antiviral properties and has been studied for its potential use in inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves multiple steps. The reaction conditions typically involve the use of solvents like DMSO and methanol, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to alter the functional groups on the oxolan ring.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution reactions can yield a variety of halogenated analogs .
Scientific Research Applications
4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects by inhibiting viral RNA synthesis. It acts as a chain terminator during the replication process, preventing the elongation of the viral RNA strand . The molecular targets include viral RNA polymerase, which is essential for viral replication . The pathways involved in its mechanism of action include the incorporation of the compound into the growing RNA strand, leading to premature termination .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluorocytidine: Another nucleoside analog with similar antiviral properties.
Lamivudine: A nucleoside analog used in the treatment of HIV and hepatitis B.
Uniqueness
4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific stereochemistry and the presence of both fluorine and hydroxymethyl groups, which contribute to its potent antiviral activity . Its ability to inhibit multiple viruses makes it a valuable compound in antiviral research .
Properties
Molecular Formula |
C9H12FN3O3 |
---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5?,6-,8-/m1/s1 |
InChI Key |
HNSUDSIHCJEYQG-KYVYOHOSSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1F)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F |
Origin of Product |
United States |
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